molecular formula C27H42O3 B1663756 Delta(4)-dafachronic acid CAS No. 23017-97-2

Delta(4)-dafachronic acid

Cat. No. B1663756
CAS RN: 23017-97-2
M. Wt: 414.6 g/mol
InChI Key: PSXQJZDFWDKBIP-NNWQCNCGSA-N
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Description

Delta(4)-dafachronic acid (DAF-12) is a ligand-activated transcription factor that plays a crucial role in regulating development, metabolism, and lifespan in nematodes. It is a steroidal hormone that is synthesized through a complex biosynthetic pathway, which involves several enzymatic reactions. DAF-12 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various metabolic disorders and cancer.

Mechanism Of Action

Delta(4)-dafachronic acid is a ligand-activated transcription factor that binds to specific DNA sequences and regulates the expression of target genes. The binding of Delta(4)-dafachronic acid to its ligand, DAF-9, induces a conformational change that allows it to bind to DNA and activate gene expression. Delta(4)-dafachronic acid regulates the expression of genes involved in various biological processes, including metabolism, development, and lifespan.

Biochemical And Physiological Effects

Delta(4)-dafachronic acid has been shown to regulate lipid and glucose metabolism, as well as cancer cell proliferation and survival. It has also been shown to regulate development and lifespan in nematodes. Delta(4)-dafachronic acid plays a critical role in the regulation of dauer formation, a developmental stage that allows nematodes to survive under adverse environmental conditions. Delta(4)-dafachronic acid also regulates the lifespan of nematodes by promoting the expression of genes involved in stress resistance and longevity.

Advantages And Limitations For Lab Experiments

Delta(4)-dafachronic acid has several advantages for lab experiments, including its well-characterized mechanism of action, the availability of genetic tools for studying its function, and the ability to study its effects in nematodes. However, there are also limitations to studying Delta(4)-dafachronic acid, including the difficulty of studying its effects in mammalian cells and the lack of available ligands for studying its function.

Future Directions

There are several future directions for studying Delta(4)-dafachronic acid, including the development of novel ligands for studying its function, the identification of additional target genes, and the study of its effects in mammalian cells. Delta(4)-dafachronic acid has the potential to be a valuable therapeutic target for the treatment of metabolic disorders and cancer, and further research is needed to fully understand its function and potential applications.
Conclusion:
In conclusion, Delta(4)-dafachronic acid is a ligand-activated transcription factor that plays a critical role in regulating development, metabolism, and lifespan in nematodes. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders and cancer. Delta(4)-dafachronic acid has a well-characterized mechanism of action and several advantages for lab experiments, but there are also limitations to studying its function. Further research is needed to fully understand the potential applications of Delta(4)-dafachronic acid and to develop novel therapeutic strategies based on its function.

Scientific Research Applications

Delta(4)-dafachronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and hyperlipidemia. It has been shown to regulate lipid metabolism by promoting the expression of genes involved in fatty acid oxidation and inhibiting the expression of genes involved in fatty acid synthesis. Delta(4)-dafachronic acid has also been shown to regulate glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, Delta(4)-dafachronic acid has been shown to play a role in the regulation of cancer cell proliferation and survival.

properties

IUPAC Name

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXQJZDFWDKBIP-NNWQCNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347054
Record name Delta(4)-dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delta(4)-dafachronic acid

CAS RN

23017-97-2
Record name Delta(4)-dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Kleemann - 2007 - repository.yu.edu
… A quantitative assay for mate-searching behavior was used to investigate its regulation.;I found that a steroid regulated or produced by the gonad, Delta 4-dafachronic acid (DA) appears …
Number of citations: 0 repository.yu.edu
M Fan, Z Liao, JX Wang, X Zhang, P Li… - Journal of Applied …, 2021 - Springer
… In the steroid biosynthesis pathway, the levels of cholesterol, calcidiol, 19-hydroxytestosterone (steroid hormone biosynthesis), and delta-4-dafachronic acid (steroid degradation) were …
Number of citations: 4 link.springer.com

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